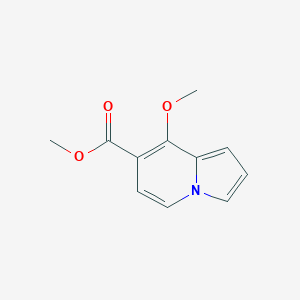

Methyl 8-methoxyindolizine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylacetate with ethane-1,2-diol and 3-phenylpropioaldehyde to form the indolizine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis procedures to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and functional group modifications under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the indolizine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Methyl 8-methoxyindolizine-7-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The molecular interactions often involve hydrogen bonding, π-π interactions, and electrostatic interactions with the active site of the target enzyme .

Comparison with Similar Compounds

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate: Known for its COX-2 inhibitory activity.

Ethyl 3-((2-hydroxyethoxy)(phenyl)methyl)indolizine-1-carboxylate: Another indolizine derivative with potential biological activities.

Uniqueness: Methyl 8-methoxyindolizine-7-carboxylate is unique due to its specific functional groups and the resulting biological activities.

Biological Activity

Methyl 8-methoxyindolizine-7-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anti-tubercular and anticancer activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms, efficacy, and safety profiles.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused bicyclic structure that contributes to its pharmacological properties. The methoxy group at the 8-position and the carboxylate at the 7-position are critical for its biological activity.

Anti-Tubercular Activity

Research indicates that this compound exhibits significant anti-tubercular properties. One study reported its effectiveness against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values were determined using the resazurin microplate assay, demonstrating promising results:

| Compound | MIC (μg/mL) | Strain Type |

|---|---|---|

| This compound | 4 | H37Rv |

| This compound | 32 | MDR strains |

This compound was identified as one of the most potent in a series of synthesized indolizine analogues, with favorable interactions noted in molecular docking studies against key enzymes involved in mycobacterial fatty acid synthesis, specifically enoyl-[acyl-carrier] protein reductase .

Anticancer Activity

In addition to its anti-tubercular effects, this compound has shown potential anticancer activity. Various studies have highlighted its ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The compound's efficacy was evaluated against several cancer cell lines, showing IC50 values that suggest significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

These findings indicate that this compound could be a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Targets : The compound interacts with enzymes crucial for mycobacterial survival and proliferation.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression in various cancer types.

Safety and Toxicity Studies

Safety assessments conducted via cytotoxicity assays have shown that this compound exhibits low toxicity towards peripheral blood mononuclear cells (PBMCs), indicating a favorable safety profile for potential therapeutic use .

Case Studies and Clinical Implications

While extensive preclinical data support the potential of this compound as an anti-tubercular and anticancer agent, clinical studies are necessary to validate these findings in humans. Current research efforts focus on optimizing the compound's pharmacokinetic properties and exploring combination therapies to enhance efficacy against resistant strains of tuberculosis and various cancers.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 8-methoxyindolizine-7-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-10-8(11(13)15-2)5-7-12-6-3-4-9(10)12/h3-7H,1-2H3 |

InChI Key |

QNXQBZMOUAHXFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN2C1=CC=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.